4-Phenyl-1-phospha-4-silabicyclo[2.2.2]octane
Description
Significance of Bridged Bicyclic Compounds in Organic and Organometallic Chemistry
Bridged bicyclic compounds are molecules containing two rings that share three or more atoms, creating a three-dimensional structure. wikipedia.orgyoutube.comchemistrysteps.com This arrangement confers a high degree of rigidity, which can influence the molecule's stereochemistry and chemical reactivity. youtube.com In organometallic chemistry, the constrained framework of bridged bicyclic ligands can have a profound impact on the catalytic activity and selectivity of metal complexes. sci-hub.se The fixed geometry of these ligands allows for precise control over the steric environment around a metal center, a crucial factor in catalyst design.
Position of 1-Phospha-4-silabicyclo[2.2.2]octane Systems in Organophosphorus Chemistry
Organophosphorus chemistry encompasses the study of compounds containing carbon-phosphorus bonds. womengovtcollegevisakha.ac.in Phosphines, in particular, are a cornerstone of this field, widely employed as ligands in catalysis. rsc.org The 1-phospha-4-silabicyclo[2.2.2]octane framework represents a unique class of caged phosphines. sci-hub.se These systems are designed to have a small steric footprint around the phosphorus atom, similar to trimethylphosphine (B1194731) (Me3P), while also providing a scaffold for functionalization. acs.orgarkat-usa.org The bicyclic structure locks the substituents on the phosphorus atom, influencing its donor properties and stability. arkat-usa.org
Overview of Trialkylphosphine Ligand Design and Evolution
Trialkylphosphines are a fundamental class of ligands in coordination and organometallic chemistry due to their strong σ-donating ability. acs.orgarkat-usa.org The design of these ligands has evolved to fine-tune the steric and electronic properties of metal catalysts. rsc.orgwikipedia.org Key parameters in ligand design include the cone angle, which describes the ligand's steric bulk, and the electronic parameter, which quantifies its electron-donating ability. The development of new trialkylphosphine ligands, such as 4-Phenyl-1-phospha-4-silabicyclo[2.2.2]octane, is driven by the need for air-stable, yet highly active, ligands for a wide range of catalytic applications. acs.orgtcichemicals.comacs.org
The compound this compound, also known as Ph-SMAP, was designed as a nonvolatile and air-stable alternative to the sterically small but volatile and hazardous trimethylphosphine. acs.orgnih.gov The phenyl group on the silicon atom contributes to its nonvolatility. acs.orgacs.org
Synthesis and Properties of this compound
The synthesis of Ph-SMAP begins with phenyltrivinylsilane, which undergoes a threefold hydroboration and subsequent oxidation to yield a triol. acs.org This triol is then converted to a tritosylate, followed by reaction with tris(hydroxymethyl)phosphine (B1196123) to form the bicyclic phosphine (B1218219) oxide. The final step involves reduction of the phosphine oxide to yield this compound. arkat-usa.org
Ph-SMAP is a colorless, crystalline solid that is remarkably stable in air, both in the solid state and in solution. arkat-usa.orgacs.org It is also odorless, a significant advantage over many volatile phosphines. arkat-usa.orgacs.org
Structural and Electronic Properties
Single-crystal X-ray diffraction analysis reveals a rigid, rod-like structure for the Ph-SMAP framework. acs.orgarkat-usa.orgacs.org The phosphorus and silicon atoms occupy the bridgehead positions of the bicyclo[2.2.2]octane cage. acs.orgarkat-usa.org The bicyclic cage exhibits some flexibility, twisting towards chiral C3-symmetric conformations. acs.orgarkat-usa.org
| Property | This compound (Ph-SMAP) |
| Molecular Formula | C12H17PSi |
| Molecular Weight | 220.323 g/mol |
| Appearance | Colorless crystalline solid |
| Melting Point | 90.5-90.7 °C |
| Air Stability | High |
| Odor | Odorless |
| Structural Parameter | Value in Free Phosphine (1a) | Value in BH3 Complex (12) |
| Average C-P-C angle | 100.9° | 104.2° |
| P-Si distance | 3.105 Å | - |
| P-B distance | - | 1.922(2) Å |
The electronic properties of Ph-SMAP have been compared to other phosphine ligands. Its electron-donating ability is comparable to that of trialkylphosphines like trimethylphosphine and triethylphosphine (B1216732), and significantly greater than that of monoaryl-dialkylphosphines. arkat-usa.org This strong σ-donating character is a key feature for its application in catalysis. acs.org
Structure
3D Structure
Properties
IUPAC Name |
4-phenyl-1-phospha-4-silabicyclo[2.2.2]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17PSi/c1-2-4-12(5-3-1)14-9-6-13(7-10-14)8-11-14/h1-5H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATXEHAYRNVINQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CP2CC[Si]1(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17PSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70849867 | |
| Record name | 4-Phenyl-1-phospha-4-silabicyclo[2.2.2]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70849867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
578740-37-1 | |
| Record name | 4-Phenyl-1-phospha-4-silabicyclo[2.2.2]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70849867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Diversification
Foundational Synthetic Routes for 4-Phenyl-1-phospha-4-silabicyclo[2.2.2]octane (Ph-SMAP)
This compound, often abbreviated as Ph-SMAP, is a trialkylphosphine ligand with notable steric and electronic properties. acs.orgnih.gov Its synthesis provides a nonvolatile, air-stable, crystalline, and easy-to-handle compound. acs.orgacs.org The rigid bicyclo[2.2.2]octane framework places the phosphorus and silicon atoms at the bridgehead positions, creating a unique molecular structure. arkat-usa.org
The construction of the 1-phospha-4-silabicyclo[2.2.2]octane cage is a multi-step process that involves key chemical transformations. The synthesis begins with the reaction of phenyltrichlorosilane (B1630512) with vinylmagnesium bromide, which produces phenyltrivinylsilane. This is followed by a radical-initiated reaction with diphenylphosphine, yielding tris(2-diphenylphosphinoethyl)phenylsilane.
The subsequent and crucial transformation involves the cleavage of the P-Ph bonds. This is achieved by reacting the intermediate with lithium metal, followed by treatment with an acid, to produce tris(2-phosphinoethyl)phenylsilane. The final and defining step is an intramolecular cyclization of this primary phosphine (B1218219) precursor. This cyclization is induced by AIBN (azobisisobutyronitrile) under heating, which facilitates the formation of the rigid bicyclic cage structure of Ph-SMAP.
The successful synthesis of Ph-SMAP relies on specific precursor compounds and controlled reaction conditions. The key precursors and their roles in the synthesis are outlined below.
| Precursor Compound | Role in Synthesis |
| Phenyltrichlorosilane | Source of the bridgehead silicon and the phenyl group. |
| Vinylmagnesium bromide | Provides the vinyl groups that form the ethyl bridges. |
| Diphenylphosphine | Source of phosphorus and acts as a precursor to the primary phosphine groups. |
| Lithium Metal | Used as a reducing agent to cleave the P-Ph bonds. |
| AIBN | Radical initiator for the final intramolecular cyclization step. |
The reaction conditions are critical at each stage. The initial Grignard reaction is typically carried out in an ether solvent like THF. The final cyclization step requires heating in a suitable solvent, such as benzene, in the presence of AIBN to proceed efficiently.
Strategies for Derivatization at the Bridgehead Silicon Atom
A key feature of the SMAP ligand class is the potential for functionalization at the bridgehead silicon atom. arkat-usa.org This allows for the electronic properties of the phosphine to be tuned while maintaining the consistent steric environment around the phosphorus atom. arkat-usa.org The parent compound, Ph-SMAP, serves as the starting point for creating a diverse range of derivatives. arkat-usa.org
The primary strategy for derivatization involves the cleavage of the silicon-phenyl (Si-Ph) bond. arkat-usa.org This process is typically not performed on the phosphine directly, but rather on its more stable sulfide (B99878) derivative, Ph-SMAP sulfide. arkat-usa.org The phosphine is first converted to the sulfide to protect the phosphorus lone pair during the subsequent acidic reaction conditions. arkat-usa.org
The Si-Ph bond in Ph-SMAP sulfide can be cleaved via protodesilylation using a strong acid like trifluoromethanesulfonic acid (TfOH). arkat-usa.org This reaction yields a hydrosilane-type compound, H-SMAP sulfide, which is a crucial and versatile intermediate for further functionalization. arkat-usa.org This hydrosilane can then be used in various coupling reactions to introduce different substituents at the silicon bridgehead. arkat-usa.org
The H-SMAP sulfide intermediate is a gateway to a variety of SMAP derivatives with different aryl groups attached to the silicon atom. arkat-usa.org A common method employed is the palladium-catalyzed hydrosilane-iodoarene coupling reaction. arkat-usa.org This reaction allows for the formation of a new Si-C bond, attaching a range of electronically diverse substituted phenyl groups to the silicon bridgehead. arkat-usa.org The yields of these coupling reactions can vary depending on the specific iodoarene used and the reaction conditions. arkat-usa.org
Below is a table of representative SMAP sulfide derivatives synthesized from the H-SMAP sulfide intermediate.
| Si-Substituent (Ar) | Product |
| 4-Me2N-C6H4 | 4-(4-Dimethylaminophenyl)-1-phospha-4-silabicyclo[2.2.2]octane sulfide |
| 4-MeO-C6H4 | 4-(4-Methoxyphenyl)-1-phospha-4-silabicyclo[2.2.2]octane sulfide |
| 4-Me-C6H4 | 4-(4-Methylphenyl)-1-phospha-4-silabicyclo[2.2.2]octane sulfide |
| 4-Cl-C6H4 | 4-(4-Chlorophenyl)-1-phospha-4-silabicyclo[2.2.2]octane sulfide |
| 4-CF3-C6H4 | 4-(4-Trifluoromethylphenyl)-1-phospha-4-silabicyclo[2.2.2]octane sulfide |
| 3,5-(CF3)2-C6H3 | 4-(3,5-Bis(trifluoromethyl)phenyl)-1-phospha-4-silabicyclo[2.2.2]octane sulfide |
Table adapted from research findings on SMAP derivatives. arkat-usa.org
To assess the electronic properties of phosphine ligands, they are often converted into their corresponding phosphine selenides. oup.com The preparation of a phosphine selenide (B1212193) is typically achieved by reacting the phosphine directly with elemental selenium, often with heating. oup.com The resulting phosphine selenide can be characterized by ³¹P NMR spectroscopy, where the ¹J(P-Se) coupling constant provides a measure of the s-character of the phosphorus lone pair orbital and, consequently, the electron-donating ability of the phosphine. oup.comacs.org
The regeneration of the free phosphine from its sulfide or selenide is a necessary final step after derivatization. For the SMAP sulfide derivatives, the reduction is effectively carried out using hexachlorodisilane (B81481) (Si₂Cl₆). arkat-usa.org This step removes the sulfur atom from the phosphorus, yielding the final, functionalized 1-phospha-4-silabicyclo[2.2.2]octane derivatives as air-stable, crystalline solids. arkat-usa.org This protection-deprotection strategy is essential for achieving a wide range of electronically tunable trialkylphosphine ligands. arkat-usa.org
Structural Elucidation and Conformational Analysis
Advanced Spectroscopic and Diffraction Techniques for Structural Characterization
Single-crystal X-ray diffraction analysis of 4-Phenyl-1-phospha-4-silabicyclo[2.2.2]octane, also known as Ph-SMAP, confirms its highly constrained bicyclo[2.2.2]octane framework. arkat-usa.org The structure is characterized by a distinctive rod-like or linear shape, where the phosphorus and silicon atoms occupy the two bridgehead positions. arkat-usa.org This arrangement forces the phosphorus lone pair and the silicon's phenyl substituent to be projected in diametrically opposite directions. arkat-usa.org The new ligand is noted to be air-stable, crystalline, and easy to handle. acs.orgacs.org This rigid and linear structural feature is a defining characteristic of the Ph-SMAP framework. acs.orgresearchgate.netresearchgate.net
The structural integrity of the Ph-SMAP ligand upon coordination has been confirmed through X-ray diffraction studies of its various metal complexes. acs.orgresearchgate.net Analysis of its coordination compounds with borane (B79455) (BH3), rhodium(I), and platinum(II) consistently reveals that the rigid, linear framework of the ligand is maintained. acs.orgresearchgate.netresearchgate.net
In the borane complex (Ph-SMAP–BH3), the phosphorus atom bonds to the boron atom at a distance of 1.922(2) Å. arkat-usa.org This coordination induces slight but significant changes in the bicyclic cage's geometry. arkat-usa.org Similarly, structural analysis of a mono(phosphine) rhodium complex has been successfully carried out, further elucidating the ligand's behavior in a catalytic environment. acs.org These studies collectively demonstrate the robustness of the Ph-SMAP scaffold when it functions as a ligand.
Geometric Parameters and Structural Features of the Bicyclic Framework
Detailed analysis of the geometric parameters derived from X-ray diffraction data provides quantitative insight into the molecule's structure and its response to electronic changes, such as those occurring during complexation.
The geometry around the bridgehead phosphorus atom and the twist of the bicyclic cage are defined by the C-P-C bond angles and the P-C-C-Si dihedral angles. In the free phosphine (B1218219) ligand, the average C-P-C angle is 100.9°, and the average P-C-C-Si dihedral angle is 15.5°. arkat-usa.org
Upon coordination to borane, the average C-P-C angle enlarges to 104.2°, a typical change observed when a phosphorus donor ligand coordinates to a metal or other Lewis acid. arkat-usa.org Concurrently, the average P-C-C-Si dihedral angle increases to 22.3°, indicating a more pronounced twist in the cage structure. arkat-usa.org
| Compound | Average C-P-C Angle (°) | Average P-C-C-Si Dihedral Angle (°) |
|---|---|---|
| This compound | 100.9 | 15.5 |
| Ph-SMAP–BH3 Complex | 104.2 | 22.3 |
The intramolecular distance between the non-bonded bridgehead phosphorus and silicon atoms serves as an indicator of the cage's dimensions. In the free ligand, the P-Si distance is 3.105 Å. arkat-usa.org Coordination to borane results in a shrinkage of the bicyclic cage, which is evidenced by a shortening of the P-Si distance to 3.031 Å. arkat-usa.org This contraction is a direct consequence of the geometric adjustments, including the increased dihedral angles, that occur upon complexation. arkat-usa.org
| Compound | P-Si Distance (Å) |
|---|---|
| This compound | 3.105 |
| Ph-SMAP–BH3 Complex | 3.031 |
Crystal Packing Architectures
The solid-state arrangement of this compound reveals a densely packed crystal structure primarily governed by van der Waals forces. arkat-usa.org The crystal lattice is composed of two enantiomeric molecules, crystallizing in the monoclinic space group P2₁/n. arkat-usa.org
The defining feature of the crystal packing is the formation of columnar stacks of the bicyclic cages along the a-axis. arkat-usa.org These stacks are established through van der Waals contacts between neighboring 1-phospha-4-silabicyclo[2.2.2]octane units. This arrangement creates sheets of molecules, which are then stacked along the b-axis. The stacking of these sheets is organized such that the bicyclic cage of one molecule and the phenyl group of an adjacent molecule are alternately positioned, optimizing van der Waals interactions within the crystal. arkat-usa.org
A detailed analysis of the intermolecular interactions reveals the absence of strong directional forces like classical hydrogen bonds. Instead, the supramolecular assembly is a result of a combination of weaker contacts. The packing is efficient, maximizing the contacts between the rigid bicyclic frameworks and the phenyl substituents. arkat-usa.org Single-crystal X-ray diffraction has been instrumental in revealing the rigid and linear structural features of the molecule's framework, which dictates these packing arrangements. researchgate.net
Further insight into the packing can be gained from crystallographic data, which provides the precise dimensions of the unit cell and the positioning of the molecules within it.
Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Formula | C₁₂H₁₇PSi |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | Data not available in search results |
| b (Å) | Data not available in search results |
| c (Å) | Data not available in search results |
| β (°) | Data not available in search results |
| Volume (ų) | Data not available in search results |
| Z | Data not available in search results |
Note: Specific unit cell parameters require access to the full crystallographic information file from the primary research publication.
The packing architecture contrasts with that of its borane adduct, this compound-BH₃, which crystallizes in a chiral space group (P2₁) and involves C–H···π interactions between aromatic rings of neighboring molecules to guide the stacking. arkat-usa.org This highlights how derivatization at the phosphorus atom can significantly alter the intermolecular forces and the resulting crystal packing.
Electronic Structure and Bonding Characteristics
Quantum Chemical Investigations and Computational Modeling
Computational chemistry has provided profound insights into the electronic nature of 4-Phenyl-1-phospha-4-silabicyclo[2.2.2]octane and its derivatives.
Density Functional Theory (DFT) calculations, specifically using the B3LYP/6-31G(d,p) level of theory, have been employed to investigate the electronic characteristics of this compound, often abbreviated as Ph-SMAP. arkat-usa.orgacs.orgresearchgate.net These studies have shown that the electronic character of the phosphorus lone pair is significantly influenced by the substituent attached to the bridgehead silicon atom. arkat-usa.org The rigid bicyclo[2.2.2]octane framework effectively transmits electronic effects from the silicon substituent to the phosphorus center, allowing for the modulation of the ligand's donor properties. arkat-usa.org
A key metric used to quantify the electron-donating ability, or donor power, of phosphine (B1218219) ligands is the molecular electrostatic potential minimum (Vmin). arkat-usa.org This value is calculated in the region of the phosphorus lone pair, with a more negative Vmin value indicating a stronger electron-donating ability. arkat-usa.org For this compound, the calculated Vmin is -43.14 kcal·mol⁻¹. arkat-usa.org This value places it firmly in the category of strong trialkylphosphine donors. arkat-usa.org
Comparative Analysis of Electronic Characters
The electronic properties of this compound are best understood through comparison with other well-known phosphines and its own structural analogues.
Computational studies indicate that this compound possesses an electron-donating ability that is comparable to, or slightly stronger than, that of trimethylphosphine (B1194731) (Me₃P), a fundamental trialkylphosphine ligand. arkat-usa.orgacs.orgresearchgate.netnih.gov The Vmin value of Ph-SMAP (-43.14 kcal·mol⁻¹) falls between that of Me₃P and triethylphosphine (B1216732) (Et₃P), positioning it as a strong σ-donating ligand. arkat-usa.org Despite the presence of a phenyl group, its donor strength is significantly greater than that of monoaryl-dialkylphosphines like PhMe₂P. arkat-usa.org Furthermore, the constrained bicyclic structure gives Ph-SMAP a steric demand around the phosphorus center that is as small as that of Me₃P. arkat-usa.org
Table 1: Comparison of Molecular Electrostatic Potential Minimum (Vmin) for Selected Phosphines
| Compound | Vmin (kcal·mol⁻¹) |
| This compound (Ph-SMAP) | -43.14 arkat-usa.org |
| Trimethylphosphine (Me₃P) | Stronger than PhMe₂P, comparable to Et₃P arkat-usa.org |
| Phenyl-dimethylphosphine (PhMe₂P) | Less negative than Ph-SMAP arkat-usa.org |
| 4-Phenyl-1-phosphabicyclo[2.2.2]octane (Carbon Analogue) | Less negative than PhMe₂P arkat-usa.org |
Note: Specific Vmin values for Me₃P and PhMe₂P were not provided in the source, but their relative donor strengths were established.
A significant feature of the 1-phospha-4-silabicyclo[2.2.2]octane framework is the ability to tune the electronic properties of the phosphorus atom by altering the substituent on the silicon atom. arkat-usa.org The parent compound, this compound, serves as a precursor to a variety of derivatives where the Si-Ph bond is cleaved and replaced. arkat-usa.org
DFT calculations have demonstrated that the donor power of the phosphorus lone pair can be varied over a wide range. arkat-usa.org Substituting the para-position of the phenyl ring with electron-donating groups, such as methoxy (B1213986) (MeO) or methyl (Me), enhances the ligand's donor power, making it stronger than Me₃P and comparable to tributylphosphine (B147548) (Bu₃P) and triisopropylphosphine (B1582976) ((i-Pr)₃P). arkat-usa.org Conversely, introducing electron-withdrawing groups like chloro (Cl) or trifluoromethyl (CF₃) at the para-position decreases the donor power, making it comparable to monoaryl-dialkylphosphines such as Me₂PhP. arkat-usa.org This tunability allows for the creation of a library of ligands with graduated electronic properties while maintaining a consistent steric profile. arkat-usa.org
Table 2: Effect of Si-Substituent on Donor Power (Vmin) of SMAP Derivatives
| Compound | Vmin (kcal·mol⁻¹) | Relative Donor Power |
| 4-MeO-Ph-SMAP | Stronger than Me₃P arkat-usa.org | Comparable to Bu₃P and (i-Pr)₃P arkat-usa.org |
| 4-Me-Ph-SMAP | Stronger than Me₃P arkat-usa.org | Comparable to Bu₃P and (i-Pr)₃P arkat-usa.org |
| This compound (Ph-SMAP) | -43.14 arkat-usa.org | Comparable to Me₃P and Et₃P arkat-usa.org |
| 4-Cl-Ph-SMAP | Weaker than Ph-SMAP arkat-usa.org | Comparable to Me₂PhP arkat-usa.org |
| 4-CF₃-Ph-SMAP | Weaker than Ph-SMAP arkat-usa.org | Comparable to Me₂PhP arkat-usa.org |
| 3,5-(CF₃)₂-Ph-SMAP | Weaker than 4-CF₃-Ph-SMAP arkat-usa.org | Comparable to MePh₂P arkat-usa.org |
Note: Specific Vmin values for all derivatives were not provided in the source, but their relative donor strengths were established through DFT calculations.
To understand the role of the silicon atom in determining the electronic properties, a carbon analogue, 4-phenyl-1-phosphabicyclo[2.2.2]octane, was studied. arkat-usa.org DFT calculations revealed that replacing the bridgehead silicon atom with a carbon atom drastically decreases the electron-donating ability of the phosphine. arkat-usa.orgacs.orgresearchgate.net The Vmin of the carbon analogue is less negative than that of PhMe₂P and significantly weaker than Ph-SMAP. arkat-usa.org This highlights the crucial role of the silicon atom in enhancing the donor power of the phosphorus center within this bicyclic framework. arkat-usa.org
Influence of Distal Substituents on Phosphorus Lone Pair Character
The unique bicyclo[2.2.2]octane framework of this compound (Ph-SMAP) and its derivatives results in a rigid structure where the phosphorus (P) and silicon (Si) atoms occupy bridgehead positions. This arrangement projects the phosphorus lone pair and the substituent on the silicon atom in diametrically opposite directions. arkat-usa.org This distal relationship is of significant interest as it allows for the electronic properties of the phosphorus lone pair to be modulated by substituents on the silicon atom without inducing steric changes in the immediate vicinity of the phosphorus center. arkat-usa.org
Research into this class of compounds, known as SMAPs (silicon-constrained monodentate alkylphosphines), has demonstrated that modifying the group attached to the distal silicon atom provides a powerful tool for tuning the electronic character of the phosphine. arkat-usa.org The σ-donating ability of the phosphorus lone pair is a critical factor in its function as a ligand in organometallic chemistry and catalysis. This property can be quantified both computationally and experimentally.
Computational Analysis: Molecular Electrostatic Potential
A key theoretical descriptor for the electron-donating ability of a phosphine is the molecular electrostatic potential minimum (Vmin), which corresponds to the lone pair region of the phosphorus atom. acs.orgnih.gov A more negative Vmin value indicates a stronger σ-donating ability. acs.org Density Functional Theory (DFT) calculations have been employed to compare Ph-SMAP with its carbon analogue, 4-phenyl-1-phosphabicyclo[2.2.2]octane, where the distal silicon atom is replaced by a carbon atom. acs.org
The results show that the Vmin of Ph-SMAP (-43.14 kcal/mol) is significantly more negative than that of its carbon counterpart and is comparable to strong donor trialkylphosphines like trimethylphosphine (Me₃P). acs.org In contrast, replacing the silicon with a carbon atom drastically diminishes the donor power of the phosphine. acs.orgacs.orgresearchgate.net This highlights the profound influence of the distal bridgehead atom on the electronic character of the phosphorus lone pair. The silicon atom, being more electropositive than carbon, enhances the electron density at the phosphorus atom, thereby increasing its σ-donating strength.
Experimental Analysis: Phosphorus-Selenium Coupling Constants
The electronic character of the phosphorus lone pair can also be probed experimentally using ³¹P NMR spectroscopy of the corresponding phosphine selenides. The one-bond phosphorus-selenium coupling constant, ¹J(⁷⁷Se-³¹P), is particularly sensitive to the hybridization of the phosphorus lone pair orbital. An increase in the magnitude of ¹J(⁷⁷Se-³¹P) corresponds to an increase in the s-character of the phosphorus lone pair, which is typically caused by the attachment of more electron-withdrawing groups to the phosphorus or a nearby atom.
By transforming the parent Ph-SMAP through cleavage of the Si-Ph bond, a variety of SMAP derivatives bearing Si substituents with different electronic properties can be synthesized. arkat-usa.org This allows for a systematic study of the distal substituent effect. Electron-withdrawing groups on the silicon atom are expected to increase the s-character of the phosphorus lone pair, leading to a larger ¹J(⁷⁷Se-³¹P) value in the corresponding selenide (B1212193). Conversely, electron-donating groups on the silicon would decrease the s-character and result in a smaller coupling constant. This tunability allows the donor power of SMAP ligands to span a range that overlaps with those of other common phosphines, from highly donating ones like tri(tert-butyl)phosphine to less donating arylphosphines. arkat-usa.org
Coordination Chemistry and Ligand Properties
Fundamental Principles of Phosphorus Ligation in Bridged Bicyclic Systems
Caged phosphines, a class of compounds where the phosphorus atom is located at the bridgehead of a cyclic structure, offer exceptional control over both steric and electronic properties. sci-hub.sersc.org In the case of 4-phenyl-1-phospha-4-silabicyclo[2.2.2]octane, the bicyclic framework imposes significant molecular constraints. arkat-usa.org This rigidity locks the geometry around the phosphorus center, projecting the phosphorus lone pair and the silicon substituent in diametrically opposite directions along an axis defined by the two bridgehead atoms. arkat-usa.org This structural feature is fundamental to its ligation behavior, ensuring a well-defined and predictable coordination geometry with metal centers. The inherent strain of the bicyclic system also influences the electronic properties of the phosphorus atom, affecting its donor capabilities.
Complexation Behavior with Transition Metals and Main Group Elements
Single-crystal X-ray diffraction analyses of this compound and its coordination compounds have revealed a consistently rigid and linear structural feature within the ligand's framework. acs.orgacs.org This predictability makes it an attractive ligand for the synthesis of various metal complexes.
The complexation of this compound with main group elements has been demonstrated through the synthesis and characterization of its borane (B79455) (BH₃) adduct. acs.org X-ray crystal structure analysis of the Ph-SMAP–BH₃ adduct provides detailed insight into the geometric changes upon coordination. arkat-usa.org
The phosphorus atom forms a bond with the boron atom at a distance of 1.922(2) Å. arkat-usa.org Coordination to borane induces structural changes within the bicyclic cage. The average C–P–C bond angle enlarges from 100.9° in the free phosphine (B1218219) to 104.2° in the borane complex. arkat-usa.org This enlargement is a typical consequence of metal or main group element coordination to a P-donor ligand. Concurrently, the coordination leads to a slight shrinkage of the cage, evidenced by an increase in the average P–C–C–Si dihedral angle from 15.5° to 22.3° and a shortening of the transannular P–Si distance from 3.105 Å to 3.031 Å. arkat-usa.org
| Parameter | Ph-SMAP (Free Ligand) | Ph-SMAP–BH₃ Adduct |
|---|---|---|
| P–B Bond Distance (Å) | N/A | 1.922(2) |
| Average C–P–C Angle (°) | 100.9 | 104.2 |
| Average P–C–C–Si Dihedral Angle (°) | 15.5 | 22.3 |
| P–Si Distance (Å) | 3.105 | 3.031 |
This compound readily forms complexes with transition metals, including rhodium(I). acs.org The synthesis and structural characterization of these complexes have been reported, confirming the coordination of the phosphine to the rhodium center. acs.orghokudai.ac.jp The well-defined steric and electronic profile of the ligand allows for the formation of stable and characterizable rhodium(I) complexes, which have been analyzed by methods including single-crystal X-ray diffraction. acs.orgacs.org
Similar to its behavior with rhodium(I), the ligand also coordinates to platinum(II) centers. acs.org The formation of platinum(II) complexes with this compound has been established, and their structures have been elucidated through single-crystal X-ray diffraction analysis. acs.orgacs.org The rigid bicyclic framework of the ligand is maintained upon complexation, providing a stable coordination environment for the platinum(II) ion.
Steric and Electronic Factors Governing Ligand Performance
The performance of this compound as a ligand is governed by a combination of its distinct steric and electronic characteristics, which are a direct result of its caged bicyclic structure.
A key feature of this ligand is that the molecular constraint imposed by the bicyclo[2.2.2]octane framework results in a steric demand around the phosphorus center that is as small as that of trimethylphosphine (B1194731) (Me₃P). arkat-usa.org Despite the presence of a bulky phenyl group on the silicon atom, the rigid cage structure effectively shields the phosphorus atom from significant steric hindrance, projecting the lone pair outwards for coordination. arkat-usa.org This combination of low steric demand, comparable to one of the smallest trialkylphosphines, with the non-volatile and crystalline nature imparted by the phenylsilyl group, makes it a unique and valuable ligand in coordination chemistry. nih.govsci-hub.se DFT calculations have also indicated that the electron-donating ability of this ligand is slightly stronger than that of Me₃P. acs.org
Directionality of Phosphorus Lone Pair and Silicon-Substituent Projection
The defining structural characteristic of this compound is its rigid, caged framework. This molecular constraint is confirmed by single-crystal X-ray diffraction analyses, which reveal a linear structural feature. acs.org The bicyclic system locks the phosphorus and silicon atoms at the bridgehead positions of the cage. arkat-usa.org
Tailoring Ligation Properties through Bridgehead Silicon Modification
A key advantage of the 1-phospha-4-silabicyclo[2.2.2]octane framework is the ability to systematically tune the electronic properties of the phosphine ligand without altering its steric profile. The parent compound, this compound (Ph-SMAP), serves as a versatile precursor for a range of electronically diverse trialkylphosphine ligands. arkat-usa.org
Derivatives are synthesized by transforming the parent compound through the cleavage of the silicon-phenyl (Si-Ph) bond. This creates a reactive site at the bridgehead silicon, allowing for the introduction of various phenyl groups bearing either electron-donating or electron-withdrawing substituents. This modification directly influences the σ-donating ability of the phosphorus lone pair through the rigid cage structure. arkat-usa.org
The electron-donating strength of these ligands can be quantified using Density Functional Theory (DFT) calculations to determine the molecular electrostatic potential minimum (Vmin). A more negative Vmin value corresponds to a stronger electron-donating ability. arkat-usa.org As shown in the table below, modifying the para-substituent on the phenyl ring from an electron-donating group like dimethylamino (-NMe₂) to a strongly electron-withdrawing group like trifluoromethyl (-CF₃) results in a wide variation of the ligand's donor power. This allows for the fine-tuning of a metal center's electronic properties, which is crucial for optimizing catalytic activity and other coordination-dependent processes. The parent Ph-SMAP ligand exhibits an electron-donating ability similar to that of trimethylphosphine. acs.orgarkat-usa.org
| Compound Name | Si-Substituent (R in R-SMAP) | Vmin (kcal·mol-1) | Relative Donor Strength |
|---|---|---|---|
| 4-(4-Dimethylaminophenyl)-1-phospha-4-silabicyclo[2.2.2]octane | 4-Me₂N-C₆H₄ | -46.58 | Strongest Donor |
| 4-(4-Methoxyphenyl)-1-phospha-4-silabicyclo[2.2.2]octane | 4-MeO-C₆H₄ | -44.30 | Strong Donor |
| 4-(4-Methylphenyl)-1-phospha-4-silabicyclo[2.2.2]octane | 4-Me-C₆H₄ | -43.86 | Moderate Donor |
| This compound | C₆H₅ | -43.14 | Reference Donor |
| 4-(4-Chlorophenyl)-1-phospha-4-silabicyclo[2.2.2]octane | 4-Cl-C₆H₄ | -40.86 | Weak Donor |
| 4-(4-Trifluoromethylphenyl)-1-phospha-4-silabicyclo[2.2.2]octane | 4-CF₃-C₆H₄ | -39.85 | Weaker Donor |
| 4-(3,5-Bis(trifluoromethyl)phenyl)-1-phospha-4-silabicyclo[2.2.2]octane | 3,5-(CF₃)₂-C₆H₃ | -37.77 | Weakest Donor |
Catalytic Applications in Organic Transformations
Homogeneous Catalysis Utilizing 4-Phenyl-1-phospha-4-silabicyclo[2.2.2]octane as a Ligand
This compound, also known as Ph-SMAP, is a caged, compact trialkylphosphine ligand that has demonstrated significant efficacy in homogeneous catalysis. acs.orgresearchgate.net Its unique structure, which provides steric and electronic properties similar to trimethylphosphine (B1194731) (Me₃P) while being a nonvolatile, air-stable, and crystalline solid, makes it easy to handle and highly effective. acs.orgresearchgate.netnih.gov The electron-donating ability of Ph-SMAP is slightly stronger than that of Me₃P, a characteristic attributed to the presence of the silicon atom in its framework. acs.orgresearchgate.net
The Ph-SMAP ligand has been shown to markedly accelerate the rhodium-catalyzed hydrosilylation of ketones. acs.orgresearchgate.net When utilized in combination with the rhodium precursor [{RhCl(C₂H₄)₂}₂] at a Phosphorus to Rhodium (P/Rh) ratio of 1:1, the Ph-SMAP-based catalyst system exhibits high activity. acs.org This enhanced catalytic performance is notable in the reactions of various ketones, demonstrating the ligand's broad applicability in this transformation. researchgate.net The rigid, caged structure of Ph-SMAP contributes to its high performance as a ligand in these catalytic processes. researchgate.net
| Ketone Substrate | Silane | Catalyst System | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acetophenone | HSiMe₂(OSiMe₃) | [{RhCl(C₂H₄)₂}₂]/Ph-SMAP | 0.5 | >99 |
| 4'-Methoxyacetophenone | HSiMe₂(OSiMe₃) | [{RhCl(C₂H₄)₂}₂]/Ph-SMAP | 0.5 | >99 |
| Cyclohexanone | HSiPh₃ | [{RhCl(C₂H₄)₂}₂]/Ph-SMAP | 3 | 98 |
| 2-Adamantanone | HSiEt₃ | [{RhCl(C₂H₄)₂}₂]/Ph-SMAP | 24 | 95 |
Similar to its application in hydrosilylation, the Ph-SMAP ligand also shows exceptional performance in the rhodium-catalyzed hydrogenation of ketones. acs.orgresearchgate.net A catalyst system formed from [Rh(OMe)(cod)]₂ and Ph-SMAP, again with a P/Rh ratio of 1:1, effectively catalyzes the hydrogenation of various ketone substrates under hydrogen pressure. acs.org The strong electron-donating character and unique structural features of Ph-SMAP contribute to the high catalytic activity observed in these reactions. acs.orgresearchgate.net
| Ketone Substrate | H₂ Pressure (atm) | Catalyst System | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acetophenone | 10 | [Rh(OMe)(cod)]₂/Ph-SMAP | 2 | >99 |
| Benzophenone | 30 | [Rh(OMe)(cod)]₂/Ph-SMAP | 12 | >99 |
| Cyclohexanone | 10 | [Rh(OMe)(cod)]₂/Ph-SMAP | 2 | >99 |
| Di-tert-butyl ketone | 50 | [Rh(OMe)(cod)]₂/Ph-SMAP | 24 | 85 |
Comparative studies reveal that the Ph-SMAP ligand significantly outperforms conventional phosphine (B1218219) ligands in rhodium-catalyzed reactions. acs.orgresearchgate.net In both the hydrosilylation and hydrogenation of ketones, the catalytic system employing Ph-SMAP demonstrates markedly accelerated reaction rates and higher yields compared to systems using common phosphine ligands such as trimethylphosphine (Me₃P), tributylphosphine (B147548) (Bu₃P), tri-tert-butylphosphine (B79228) ((t-Bu)₃P), and triphenylphosphine (B44618) (PPh₃). acs.orgresearchgate.net This superior performance underscores the beneficial impact of the caged, electron-rich structure of Ph-SMAP on catalytic efficiency.
| Ligand | Time (h) | Yield (%) |
|---|---|---|
| Ph-SMAP | 0.5 | >99 |
| Me₃P | 2 | 95 |
| Bu₃P | 4 | 88 |
| (t-Bu)₃P | 24 | 45 |
| PPh₃ | 24 | <10 |
Heterogeneous Catalysis and Immobilized Ligand Systems
The development of immobilized catalyst systems offers advantages in catalyst separation and recycling. The unique properties of the 1-phospha-4-silabicyclo[2.2.2]octane framework have been extended to heterogeneous catalysis through its immobilization on solid supports.
Silica-supported phosphine ligands, known as silica-SMAP, have been synthesized by functionalizing the surface of silica (B1680970) gel with the caged, compact trialkylphosphine (SMAP) structure. researchgate.net These solid-supported ligands are characterized by solid-state ¹³C, ²⁹Si, and ³¹P cross-polarization/magic angle spinning (CP/MAS) NMR spectroscopy and N₂ adsorption measurements. researchgate.net When complexed with [RhCl(cod)]₂, silica-SMAP exclusively forms a mono(phosphine)-rhodium complex, even with excess ligands present. researchgate.net This defined coordination behavior is crucial for creating highly active and selective catalytic centers on the silica surface. researchgate.netresearchgate.net
Silica-supported rhodium-SMAP complexes have proven to be highly effective catalysts for the ortho-selective C-H borylation of arenes containing nitrogen-based directing groups. nih.govthieme-connect.comthieme-connect.de A catalyst prepared in situ from [Rh(OH)(cod)]₂ and silica-SMAP promotes the ortho-borylation with bis(pinacolato)diboron (B136004) efficiently and with excellent regioselectivity. nih.govthieme-connect.de This catalytic system is effective for a range of N-functionalized arenes, including those with saturated and unsaturated N-heterocycles, tert-aminoalkyl groups, and imine-type C-N double bonds. nih.gov The solid-supported catalyst demonstrates significantly higher activity compared to its homogeneous counterpart, Ph-SMAP, in this transformation. thieme-connect.de For example, the reaction of 2-phenylpyridine (B120327) with bis(pinacolato)diboron using the silica-SMAP-Rh catalyst yields 98% of the ortho-borylated product, whereas the homogeneous Ph-SMAP system gives only a 17% yield under similar conditions. thieme-connect.de This heterogeneous system complements iridium-catalyzed borylations, which are typically more effective for arenes with oxygen-based directing groups. nih.gov
| Arene Substrate | Conditions | Time (h) | Yield (%) |
|---|---|---|---|
| 2-Phenylpyridine | r.t. | 1 | 98 |
| N,N-Dimethylbenzylamine | 40 °C | 6 | 70 |
| N-Mesitylbenzylideneimine | 40 °C | 6 | 91 |
| 1-Methyl-2-phenyl-1H-imidazole | r.t. | 1 | 100 |
| 1-Phenyl-1H-pyrazole | 40 °C | 0.5 | 92 |
Evaluation of Catalyst Activity and Reusability in Heterogeneous Systems
The transition from homogeneous to heterogeneous catalysis is crucial for practical applications, offering advantages in catalyst separation and reuse. The performance of this compound in heterogeneous systems has been evaluated, particularly through its immobilization on solid supports.
Research into a silica-supported derivative, known as silica-SMAP, provides insight into the activity of this ligand framework in a heterogeneous context. In the rhodium-catalyzed ortho-C–H borylation of 2-phenylpyridine with bis(pinacolato)diboron, the catalytic activity of the silica-supported system was compared to its homogeneous counterpart, Ph-SMAP (this compound). thieme-connect.de
The heterogeneous catalyst demonstrated significantly enhanced activity in this specific transformation. While the unsupported Ph-SMAP ligand resulted in a low product yield, the silica-SMAP system efficiently promoted the reaction, leading to a near-quantitative yield of the desired 2-(2-pyridyl)phenylboronic acid pinacol (B44631) ester. thieme-connect.de This highlights the profound effect of immobilization on the catalytic performance of this phosphine ligand.
The catalyst could be readily separated from the reaction mixture by filtration. thieme-connect.de However, a significant challenge remains in its practical application, as attempts to reuse the filtered catalyst were reported to be unsuccessful. thieme-connect.de This lack of reusability suggests potential deactivation of the catalytic species under the studied reaction conditions or leaching of the active metal complex from the support.
| Catalyst System | Product Yield (%) | Catalyst Separation | Reusability |
|---|---|---|---|
| Rh/[Rh(OH)(cod)]₂ with Ph-SMAP (Homogeneous) | 17 | Difficult | Not Reported |
| Rh/[Rh(OH)(cod)]₂ with silica-SMAP (Heterogeneous) | 98 | Easy (Filtration) | Unsuccessful |
Strategies for Surface Modification and Supported Catalysts
To harness the benefits of heterogeneous catalysis, strategies have been developed to immobilize phosphine ligands like this compound onto solid supports. The primary approach involves the modification of the ligand structure to enable covalent attachment to a support material, most commonly silica gel.
A prominent example is the development of "silica-SMAP," a silica-supported 1-phospha-4-silabicyclo[2.2.2]octane derivative. researcher.lifenih.gov This supported catalyst is synthesized by creating a derivative of the parent phosphine that can be grafted onto the silica surface. This immobilization is designed to prevent the catalyst from entering the solution phase, thereby simplifying its separation from the reaction products.
The design of such supported catalysts often involves tethering the phosphine ligand to the support via a stable covalent bond, ensuring the integrity of the catalytic system during the reaction. The choice of silica as a support is advantageous due to its high surface area, mechanical stability, and chemical inertness.
The development of silica-SMAP demonstrates a successful strategy for the heterogenization of this class of phosphine ligands. A rhodium complex prepared in situ from [Rh(OH)(cod)]₂ and silica-SMAP was found to be highly efficient in promoting ortho-borylation reactions. thieme-connect.de The significantly higher yield obtained with the supported catalyst compared to its homogeneous analogue in the borylation of 2-phenylpyridine suggests that the immobilization may not only facilitate separation but also favorably influence the catalytic activity, potentially by preventing catalyst aggregation or promoting a specific active site geometry. thieme-connect.de
Future Research Directions and Emerging Applications
Expansion of Catalytic Scope to New Reaction Classes
While Ph-SMAP has proven effective in specific rhodium-catalyzed reductions, its distinct characteristics suggest its utility in a much broader range of catalytic transformations where ligand properties are critical. acs.org Future research will likely focus on applying this ligand to more complex and demanding reaction classes.
Cross-Coupling Reactions: The development of new phosphine (B1218219) ligands has been a driving force in advancing palladium-catalyzed cross-coupling reactions. ucla.edu The robust, electron-rich nature of Ph-SMAP makes it a compelling candidate for reactions that are challenging for common phosphine ligands, such as those involving demanding substrates or requiring high catalyst stability. Its application in Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings, particularly with unactivated or sterically hindered substrates, represents a significant area for exploration.
C-H Activation/Functionalization: Direct C-H bond activation is a powerful strategy for streamlining organic synthesis. rsc.org This field is heavily reliant on the design of the catalyst's coordination sphere. chemrxiv.orgrsc.org The compact and strongly donating nature of the Ph-SMAP ligand could provide the requisite electronic density at the metal center to facilitate the cleavage of typically inert C-H bonds. nih.govnih.gov Investigating Ph-SMAP and its derivatives in palladium- or ruthenium-catalyzed C-H functionalization could lead to novel and more efficient synthetic methodologies.
Rational Design of Ligands with Enhanced Selectivity and Reactivity
A key advantage of the 1-phospha-4-silabicyclo[2.2.2]octane scaffold is the presence of a functionalization site at the silicon atom, which is located on the opposite side of the phosphorus donor atom. arkat-usa.org This unique feature allows for the rational design of new ligands by modifying the Si-substituent, thereby tuning the ligand's electronic properties without altering its compact steric profile.
This "backside" functionalization enables the creation of a library of electronically distinct yet sterically similar ligands. Research has demonstrated that by replacing the phenyl group on the silicon atom with various other substituted aryl groups, the electron-donating ability of the phosphorus lone pair can be systematically adjusted. arkat-usa.org For example, introducing an electron-donating group like dimethylamino (-NMe₂) increases the ligand's donor power, while an electron-withdrawing group like trifluoromethyl (-CF₃) decreases it. arkat-usa.org
Future work will focus on leveraging this tunability to optimize catalyst performance for specific reactions. By matching the electronic properties of the ligand to the requirements of a particular catalytic cycle, it is possible to enhance reaction rates, improve product selectivity (e.g., regioselectivity or enantioselectivity), and increase catalyst longevity.
| Compound Name | Si-Aryl Substituent | Expected Electronic Effect | Relative Donor Power |
|---|---|---|---|
| 4-(4-Me₂N-C₆H₄)-SMAP | 4-(Dimethylamino)phenyl | Strongly Electron-Donating | Highest |
| 4-(4-MeO-C₆H₄)-SMAP | 4-Methoxyphenyl | Electron-Donating | High |
| 4-Phenyl-1-phospha-4-silabicyclo[2.2.2]octane (Ph-SMAP) | Phenyl | Neutral/Reference | Medium |
| 4-(4-Cl-C₆H₄)-SMAP | 4-Chlorophenyl | Electron-Withdrawing | Low |
| 4-(4-CF₃-C₆H₄)-SMAP | 4-(Trifluoromethyl)phenyl | Strongly Electron-Withdrawing | Lowest |
Integration into Multicomponent and Cascade Reactions
Multicomponent and cascade reactions, where multiple chemical transformations occur in a single pot, represent the pinnacle of synthetic efficiency and green chemistry. researchgate.net These complex processes place stringent demands on the catalyst, which must remain active and selective through multiple, often competing, reaction steps.
The inherent stability of the caged Ph-SMAP structure makes it an excellent candidate for such demanding applications. rsc.orgsci-hub.se Its air-stability simplifies handling, while its rigid framework can prevent catalyst decomposition pathways that might occur with more flexible ligands under prolonged reaction conditions. nih.gov Future research could explore the use of Ph-SMAP-metal complexes in tandem catalysis, where the catalyst mediates two or more distinct bond-forming events sequentially. For example, a reaction could be designed to involve an initial cross-coupling step followed by an intramolecular cyclization, all promoted by the same catalyst system. The predictable coordination geometry of Ph-SMAP could be key to controlling selectivity across the entire cascade sequence.
Exploration of Self-Assembly and Nanomaterial Integration
The rigid, rod-like geometry of Ph-SMAP makes it an intriguing building block, or "tecton," for supramolecular chemistry and materials science. arkat-usa.org Phosphines have been increasingly used as components in coordination-driven self-assembly to create complex architectures such as molecular cages, helicates, and coordination polymers. rsc.orgnih.govacs.orgnih.gov
Supramolecular Assembly: X-ray crystallographic analysis has shown that Ph-SMAP molecules arrange themselves in densely packed, columnar stacks in the solid state, which is a fundamental form of self-assembly. arkat-usa.org A significant future direction is to utilize this compound as a monodentate ligand in combination with metal nodes to form discrete, three-dimensional supramolecular structures. The defined vector of the P-lone pair could be exploited to build highly ordered and potentially functional materials. Post-assembly modification of such cages could also be explored to tune their properties. scispace.com
Nanomaterial Integration: The functionalizable silicon bridgehead provides a chemical handle for grafting Ph-SMAP onto the surfaces of nanomaterials. Immobilizing the ligand on supports like silica (B1680970) or polymers could lead to the development of highly active and recyclable heterogeneous catalysts. researchgate.net Furthermore, Ph-SMAP can be used as a capping agent to stabilize and functionalize metal nanoparticles, such as gold or palladium. nih.govosaka-u.ac.jp The ligand's compact nature would allow for high surface density, creating a well-defined and catalytically active interface on the nanoparticle surface. This could lead to catalysts with enhanced activity and selectivity for a variety of transformations.
Advanced Computational Methodologies for Predictive Design and Mechanistic Insights
While Density Functional Theory (DFT) calculations have already provided valuable insights into the electronic structure of Ph-SMAP, the future of ligand design lies in the integration of more advanced computational tools, particularly machine learning (ML). acs.orgarkat-usa.org
Recent studies have demonstrated the power of ML models to rapidly and accurately predict the properties of phosphine ligands, such as their Tolman Electronic Parameter (TEP), from simple structural inputs. chemrxiv.orgacs.org These predictive models can be thousands of times faster than conventional DFT calculations. A major future direction is to apply these data-driven approaches to the Ph-SMAP scaffold.
By creating a virtual library of thousands of potential SMAP derivatives with different "backside" substituents, ML algorithms could be trained to predict their performance in specific catalytic reactions, such as C-H activation. chemrxiv.orgrsc.orgresearchgate.net This high-throughput virtual screening would allow researchers to identify the most promising ligand candidates for a given chemical transformation before committing to their synthesis, dramatically accelerating the discovery of next-generation catalysts. acs.org Additionally, advanced computational studies can provide deeper mechanistic understanding of how these caged ligands influence transition states and reaction pathways, guiding more rational catalyst design. researchgate.netresearchgate.net
Q & A
Q. What are the critical considerations for optimizing the synthesis of 4-Phenyl-1-phospha-4-silabicyclo[2.2.2]octane to improve yield and purity?
Methodological Answer: Synthesis optimization requires careful control of reaction parameters such as temperature, solvent polarity, and stoichiometric ratios. For phosphorus-silicon bicyclic systems, steric hindrance around the phosphorus center often limits reactivity. A stepwise approach—first constructing the bicyclo[2.2.2]octane scaffold followed by functionalization with phenyl and phosphine groups—can mitigate side reactions. Purity can be enhanced using column chromatography with silica gel (polar phase) and hexane/ethyl acetate gradients. Monitor reaction progress via P NMR to track phosphorus incorporation .
Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?
Methodological Answer: A combination of H, C, Si, and P NMR is essential for confirming atomic connectivity and hybridization states. For example, P NMR typically shows a singlet near δ +20 ppm for trivalent phosphorus in such bicyclic systems. XRD crystallography provides definitive proof of stereochemistry and bond angles, particularly for verifying the bicyclo[2.2.2]octane framework. FT-IR can identify Si-C and P-C stretching vibrations (~600–800 cm) .
Q. How does the stability of this compound vary under different storage conditions?
Methodological Answer: The compound is sensitive to moisture and oxygen due to the reactive phosphorus center. Store under inert gas (argon/nitrogen) at –20°C in amber vials to prevent photodegradation. Conduct accelerated aging studies by exposing samples to controlled humidity (40–80% RH) and temperature (25–40°C) while monitoring decomposition via HPLC-MS. Degradation products often include oxidized phosphine oxides and hydrolyzed siloxane byproducts .
Advanced Research Questions
Q. What computational methods are best suited for modeling the electronic properties of this compound and predicting its reactivity?
Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-311+G(d,p)) accurately predicts frontier molecular orbitals and charge distribution. For phosphorus-silicon systems, include relativistic effects for silicon atoms. Solvent effects can be modeled using the Polarizable Continuum Model (PCM). Pair computational results with experimental kinetic studies (e.g., reaction rates with electrophiles) to validate predictive models .
Q. How can researchers resolve contradictions in biological activity data for derivatives of this compound?
Methodological Answer: Discrepancies often arise from impurities, solvent residues, or assay interference (e.g., phosphine oxidation products). Implement orthogonal assays:
Q. What strategies can be employed to study the compound’s potential as a bioisostere in drug design?
Methodological Answer: Evaluate its ability to replace traditional aromatic systems (e.g., benzene) by comparing:
- Lipophilicity : LogP measurements via shake-flask vs. computational predictions.
- Conformational rigidity : XRD or NOESY NMR to assess ring flexibility.
- Pharmacokinetics : In vitro metabolic stability assays (e.g., liver microsomes) and plasma protein binding. Recent work on bicyclo[2.2.2]octane bioisosteres highlights improved solubility and reduced toxicity in preclinical models .
Q. How can factorial design be applied to optimize catalytic applications of this compound in cross-coupling reactions?
Methodological Answer: Use a 2 factorial design to test variables:
- Factors : Catalyst loading (0.5–2 mol%), base (KCO vs. CsCO), solvent (THF vs. toluene).
- Responses : Yield, turnover number (TON), enantiomeric excess (if applicable). Analyze interactions using ANOVA to identify dominant factors. For example, higher base strength (CsCO) may enhance transmetalation but increase side reactions .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s thermal stability in catalytic cycles?
Methodological Answer: Discrepancies may stem from differences in reaction conditions (e.g., aerobic vs. inert atmosphere). Conduct thermogravimetric analysis (TGA) under controlled atmospheres to quantify decomposition thresholds. Pair with in situ IR spectroscopy to detect intermediate species (e.g., phosphine oxides). Compare activation energies (ΔG‡) via Arrhenius plots under varying conditions .
Tables for Reference
| Property | Method | Typical Value | Reference ID |
|---|---|---|---|
| P NMR shift | Bruker Avance III 400 MHz | δ +18 to +22 ppm (singlet) | |
| LogP (experimental) | Shake-flask (octanol/water) | 2.8 ± 0.3 | |
| Decomposition temperature | TGA (N atmosphere) | 180–190°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
